4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-α,α-dimethylbenzeneacetic acid, commonly known as Bilastine, is a second-generation antihistamine primarily used for the treatment of allergic conditions. It acts by selectively blocking H1 histamine receptors, thereby alleviating symptoms associated with allergies such as rhinitis and urticaria. The compound is classified under the category of antihistamines and is recognized for its low sedative effects compared to first-generation antihistamines.
Bilastine was developed by the pharmaceutical company Faes Farma and has been marketed since 2009. It is available in various formulations, including tablets and oral solutions, and is recognized in several pharmacopoeias worldwide.
The synthesis of 4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-α,α-dimethylbenzeneacetic acid involves several key steps, typically starting from commercially available precursors.
The detailed synthetic pathway can vary based on specific laboratory conditions and available reagents.
The molecular structure of Bilastine consists of a complex arrangement featuring a benzimidazole ring, a piperidine group, and a dimethylbenzeneacetic acid moiety.
CCOCCn1c(nc2ccccc12)C3CCN(CCc4ccc(cc4)C(C)(C)C(=O)O)CC3
InChI=1S/C28H37N3O3/c1-4-34-20-19-31-25-8-6-5-7-24(25)29-26(31)22-14-17-30(18-15-22)16-13-21-9-11-23(12-10-21)28(2,3)27(32)33/h5-12,22H,4,13-20H2,1-3H3,(H,32,33)
The three-dimensional structure can be analyzed using computational chemistry software to predict its behavior in biological systems.
Bilastine can undergo various chemical reactions typical for organic compounds containing functional groups such as esters and amines.
These reactions are significant for understanding its stability and potential degradation pathways in pharmaceutical formulations.
Bilastine exerts its pharmacological effects primarily through selective antagonism of H1 histamine receptors.
The stability profile indicates that bilastine should be stored in a cool, dry place away from light to maintain its efficacy over time.
Bilastine is primarily used in clinical settings for treating allergic rhinitis and chronic urticaria due to its efficacy and safety profile.
Bilastine's development represents a significant advancement in antihistamine therapy, providing effective relief from allergy symptoms while minimizing sedation risks associated with older antihistamines.
CAS No.: 3089-11-0
CAS No.: 132741-81-2
CAS No.:
CAS No.: 573-83-1
CAS No.: 62690-67-9